2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone
Overview
Description
2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone is an organic compound with the molecular formula C14H10Br2ClO. It is characterized by the presence of bromine and chlorine atoms on a phenyl ring, which is attached to an ethanone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination of 4-Chloroacetophenone: One common method involves the bromination of 4-chloroacetophenone using bromine in the presence of a catalyst such as ferric bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.
Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 4-bromo-2-chlorobenzene with chloroacetyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction is performed under anhydrous conditions to avoid hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-bromo-1-(4-bromo-2-chlorophenyl)ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used, often in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) are used, typically in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: 2-Bromo-1-(4-bromo-2-chlorophenyl)ethanoic acid.
Reduction: 2-Bromo-1-(4-bromo-2-chlorophenyl)ethanol.
Substitution: Various substituted phenyl bromides or chlorides.
Scientific Research Applications
2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and inhibition, as well as in the development of bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context.
Comparison with Similar Compounds
2-Bromo-1-(4-chlorophenyl)ethanone: Similar structure but lacks the second bromine atom.
2-Bromo-1-(2-chlorophenyl)ethanone: Different position of the chlorine atom on the phenyl ring.
2-Bromo-1-(4-bromophenyl)ethanone: Similar to the target compound but lacks the chlorine atom.
Uniqueness: 2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This dual halogenation provides a distinct profile compared to similar compounds.
Properties
IUPAC Name |
2-bromo-1-(4-bromo-2-chlorophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZNOGGPTVZJGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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